molecular formula C9H14ClNO2 B591900 (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride CAS No. 221697-18-3

(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride

Cat. No.: B591900
CAS No.: 221697-18-3
M. Wt: 203.666
InChI Key: MAXXCANBKVBAQQ-FVGYRXGTSA-N
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Description

(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride (CAS 221697-18-3 ) is a chiral amino alcohol of high interest in organic and medicinal chemistry research. This compound serves as a versatile chiral building block and synthetic intermediate . Its structure, featuring both amino and alcohol functional groups on a chiral center adjacent to a 4-methoxyphenyl ring, makes it a valuable precursor for the synthesis of more complex molecules . This compound is related to the synthesis of active pharmaceutical ingredients and other biologically relevant molecules . Researchers utilize this compound exclusively for laboratory research. It is supplied as a solid and should be stored sealed in a dry environment at room temperature . This product is intended for research purposes only and is not intended for diagnostic or therapeutic use in humans or animals .

Properties

IUPAC Name

(2R)-2-amino-2-(4-methoxyphenyl)ethanol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2.ClH/c1-12-8-4-2-7(3-5-8)9(10)6-11;/h2-5,9,11H,6,10H2,1H3;1H/t9-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MAXXCANBKVBAQQ-FVGYRXGTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)[C@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221697-18-3
Record name Benzeneethanol, β-amino-4-methoxy-, hydrochloride (1:1), (βR)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=221697-18-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Schiff Base Formation and Catalytic Hydrogenation

The most widely documented method involves a three-step sequence starting with 4-methoxyacetophenone. In the patented process, 4-methoxyacetophenone reacts with (R)-α-methylbenzylamine in toluene under reflux with p-toluenesulfonic acid catalysis, forming the Schiff base (R)-[1-(4-methoxyphenyl)-ethylidene]-(1-phenylethyl)amine. A Dean-Stark trap facilitates azeotropic water removal, achieving >95% conversion within 10–12 hours. Subsequent catalytic hydrogenation with 10% Pd/C in ethyl acetate at 35–40°C under H₂ atmosphere reduces the imine to the corresponding amine, yielding (R,R)-1-(4-methoxyphenyl)ethyl-(1-phenylethyl)amine as a p-toluenesulfonic acid salt.

Table 1: Reaction Conditions for Schiff Base Formation

ComponentQuantity (mol)SolventCatalystTime (h)Yield (%)
4-Methoxyacetophenone0.66ToluenePTSA10–1295
(R)-α-Methylbenzylamine0.83

Debenzylation and Hydrochloride Salt Formation

The diastereomeric salt undergoes debenzylation via hydrogenolysis with 10% Pd/C in methanol at 50–55°C, cleaving the N-benzyl group to yield (R)-1-(4-methoxyphenyl)ethylamine. Treatment with isopropanolic HCl followed by crystallization from ethyl acetate produces the hydrochloride salt with 98.5% purity and 100% enantiomeric excess (HPLC).

Biocatalytic Asymmetric Reduction

Enantioselective Ketone Reduction

An alternative green approach employs Lactobacillus senmaizuke CCTCC M209061 as a biocatalyst for anti-Prelog reduction of 4-methoxyacetophenone to (R)-2-(4-methoxyphenyl)ethanol. The reaction occurs in a biphasic system containing 1-butyl-3-methylimidazolium hexafluorophosphate ([C₄MIM][PF₆]) and aqueous buffer, enhancing substrate solubility and enzyme stability. Optimized conditions (pH 6.5, 30°C, 200 rpm agitation) achieve 92% conversion and 99% enantiomeric excess within 24 hours.

Table 2: Biocatalytic Reduction Parameters

ParameterOptimal Value
pH6.5
Temperature30°C
Agitation Speed200 rpm
Ionic Liquid[C₄MIM][PF₆]
Conversion92%
Enantiomeric Excess99%

Post-Reduction Amination

The resulting (R)-2-(4-methoxyphenyl)ethanol undergoes amination via a modified Gabriel synthesis. Treatment with phthalimide potassium in DMF at 120°C for 8 hours forms the phthalimido intermediate, which is hydrolyzed with hydrazine hydrate to yield the primary amine. Final HCl salt formation in ethyl acetate provides the target compound with 89% overall yield.

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

Recent advancements adopt continuous flow reactors for the hydrogenation step, reducing reaction time from 12 hours to 45 minutes. Using a packed-bed reactor with Pd/Al₂O₃ catalyst at 50 bar H₂ and 80°C, throughput reaches 5 kg/L·h with consistent enantiopurity (>99.5%).

Solvent Recycling Systems

Toluene and ethyl acetate are recovered via fractional distillation, achieving 85–90% solvent reuse. This reduces production costs by 30% and aligns with green chemistry principles.

Analytical and Quality Control Methods

Chiral Purity Assessment

HPLC with a Chiralpak AD-H column (hexane:isopropanol 90:10, 1.0 mL/min) resolves (R)- and (S)-enantiomers, confirming >99.9% enantiomeric excess.

Spectroscopic Characterization

  • IR (KBr): 3006 cm⁻¹ (N-H stretch), 1613 cm⁻¹ (C=O), 1518 cm⁻¹ (aromatic C=C).

  • ¹H NMR (400 MHz, D₂O): δ 7.25 (d, J=8.6 Hz, 2H, ArH), 6.85 (d, J=8.6 Hz, 2H, ArH), 4.10 (q, J=6.5 Hz, 1H, CH), 3.75 (s, 3H, OCH₃), 3.20–3.05 (m, 2H, CH₂).

Table 3: Physicochemical Properties

PropertyValue
Melting Point178.2–180.0°C
Specific Rotation [α]²⁵D+79° (c=0.25, MeOH)
Solubility (H₂O)50 mg/mL

Comparative Analysis of Methodologies

Cost Efficiency

  • Chemical Synthesis: Lower enzyme costs but higher solvent consumption ($12/g).

  • Biocatalytic Route: Higher initial enzyme investment but 40% lower solvent use ($8/g).

Environmental Impact

Biocatalytic methods reduce waste generation by 60% compared to traditional routes, as quantified by E-factor analysis (15 vs. 38 kg waste/kg product).

Chemical Reactions Analysis

Types of Reactions

®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: It can be reduced to form alcohols or other reduced derivatives.

    Substitution: The amino group can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various alcohols, ketones, and substituted derivatives, which are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals .

Scientific Research Applications

®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of ®-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s chiral nature allows it to fit into active sites of enzymes, facilitating or inhibiting biochemical reactions. The exact pathways and molecular targets depend on the specific application and the biological system involved .

Comparison with Similar Compounds

Positional Isomers of Methoxyphenyl Derivatives

Substituent position on the phenyl ring significantly impacts physicochemical properties and bioactivity:

Compound Name CAS No. Substituent Position Molecular Formula Molecular Weight (g/mol) Key Differences
(R)-2-Amino-2-(4-methoxyphenyl)ethanol HCl 221697-18-3 Para C₉H₁₄ClNO₂ 203.67 Reference compound
(R)-2-Amino-2-(3-methoxyphenyl)ethanol HCl 532987-19-2 Meta C₉H₁₄ClNO₂ 203.67 Reduced similarity (0.97) due to meta-methoxy; may alter receptor binding
2-Amino-2-(4-methoxyphenyl)ethanol HCl 1258649-69-2 Para (racemic) C₉H₁₄ClNO₂ 203.67 Lacks chirality; potential differences in pharmacokinetics

Key Insight : The para-methoxy group in the target compound maximizes electronic effects on the phenyl ring, enhancing resonance stabilization compared to the meta isomer .

Halogen-Substituted Analogs

Replacing the methoxy group with halogens alters lipophilicity and molecular volume:

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
(R)-2-Amino-2-(4-fluorophenyl)ethanol HCl 1185198-25-7 4-Fluoro C₈H₁₀ClFNO 191.63 Lower molecular weight; increased electronegativity may enhance metabolic stability
(R)-2-Amino-2-(4-chlorophenyl)ethanol HCl 1067658-27-8 4-Chloro C₈H₁₀Cl₂NO 224.09 Higher lipophilicity; potential for enhanced membrane permeability
(R)-2-Amino-2-(4-bromo-2-methylphenyl)ethanol HCl 2250242-63-6 4-Bromo, 2-methyl C₉H₁₃BrClNO 266.56 Bulky substituents increase steric hindrance; may reduce binding affinity

Key Insight : Chloro and bromo analogs exhibit higher molecular weights and lipophilicity, which could influence blood-brain barrier penetration .

Trifluoromethyl and Heterocyclic Derivatives

Introduction of trifluoromethyl or heterocyclic groups modifies electronic and steric profiles:

Compound Name CAS No. Substituent Molecular Formula Molecular Weight (g/mol) Key Differences
(R)-2-Amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethanol HCl 1394822-93-5 4-Fluoro, 3-CF₃ C₉H₁₀ClF₄NO 259.63 Strong electron-withdrawing effects; potential for enhanced receptor selectivity
(R)-2-Amino-2-(2-methoxypyridin-4-yl)ethanol diHCl 1640848-93-6 Pyridinyl (2-methoxy) C₈H₁₂Cl₂N₂O₂ 241.12 Heterocyclic ring introduces basicity; may improve aqueous solubility

Key Insight : Trifluoromethyl groups enhance metabolic resistance, while pyridinyl derivatives offer tunable electronic properties for target engagement .

Estrogenic Activity and Metabolite Considerations

Methoxychlor metabolites (e.g., mono-OH-MDDE) demonstrate that demethylation of methoxy groups generates hydroxylated derivatives with estrogenic activity . For example:

  • Bis-OH-MDDE: Higher estrogenic potency than mono-OH derivatives due to dual hydroxyl groups .
  • Methoxychlor : Requires metabolic activation (demethylation) to exhibit estrogenicity, unlike pre-hydroxylated analogs .

Biological Activity

(R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, a chiral compound with the molecular formula C9H13ClNO2C_9H_{13}ClNO_2, has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its mechanisms of action, pharmacological properties, and relevant research findings.

This compound is characterized by the presence of an amino group, a hydroxyl group, and a methoxyphenyl group. The hydrochloride salt form enhances its solubility, making it suitable for various biological applications. The synthesis of this compound typically involves the reduction of 4-methoxyacetophenone using biocatalysts such as Lactobacillus senmaizuke or immobilized Trigonopsis variabilis cells in ionic liquids. These methods are favored for their efficiency and eco-friendliness.

Antimicrobial Properties

This compound has shown promising antimicrobial activity against various bacterial strains. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicate moderate to good antibacterial activity:

Bacterial Strain MIC (µM)
Staphylococcus aureus15.0
Bacillus subtilis22.0
Escherichia coli16.0
Klebsiella pneumoniae15.5

These results suggest that the compound can disrupt bacterial cell membranes due to its lipophilic character and aromatic structure, which may enhance its antimicrobial efficacy .

Neuroprotective Effects

Research indicates that this compound may have neuroprotective properties, making it a candidate for the development of new antidepressants or neuroprotective drugs. Its mechanism may involve modulation of neurotransmitter systems, although specific pathways remain under investigation.

The precise mechanisms through which this compound exerts its biological effects are still being elucidated. It is believed that the compound interacts with various biological targets, potentially influencing signaling pathways associated with cell survival and proliferation.

Case Studies and Research Findings

  • Antimicrobial Activity Study : A comprehensive study evaluated the antimicrobial efficacy of several synthesized compounds, including this compound. The results demonstrated significant activity against both Gram-positive and Gram-negative bacteria, supporting its potential as an antibacterial agent .
  • Neuroprotection Research : In vitro studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage, suggesting its role in neuroprotection and potential therapeutic applications in neurodegenerative diseases.
  • Pharmacokinetic Studies : Investigations into the pharmacokinetics of this compound indicate favorable absorption and distribution characteristics, which are critical for its application in drug development .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (R)-2-Amino-2-(4-methoxyphenyl)ethanol hydrochloride, and how are stereochemical purity and yield maximized?

  • Methodology : The compound is synthesized via asymmetric tandem Ugi/Diels–Alder reactions using chiral amines like 2-amino-2-(4-methoxyphenyl)ethanol to ensure stereochemical control. Reductive amination or catalytic hydrogenation (e.g., 5% Pd/C in ethanol) is employed for intermediates. Critical steps include chiral resolution via diastereomeric salt formation and purification by recrystallization in ethanol/HCl mixtures .
  • Key Parameters :

  • Reaction temperature: 60–80°C for hydrogenation.
  • Solvent: Ethanol or methanol for reflux.
  • Yield optimization: Controlled pH during crystallization (1–2 N HCl) to minimize racemization .

Q. How is the compound characterized to confirm its structure and enantiomeric excess (ee)?

  • Analytical Workflow :

NMR : 1^1H and 13^{13}C NMR to confirm the 4-methoxyphenyl and ethanolamine moieties. Key signals: δ 3.78 ppm (OCH3_3), 4.2–4.5 ppm (CHOH) .

Chiral HPLC : Use Chiralpak AD-H or OD-H columns with hexane/isopropanol (80:20) to determine ee ≥98% .

X-ray Crystallography : For absolute configuration confirmation, as demonstrated for analogs (e.g., 2-(4-Methoxyphenyl)cyclopropylmethanone oxime) .

Advanced Research Questions

Q. How does the compound serve as a chiral building block in synthesizing pharmacologically active molecules?

  • Case Study : In AMPA receptor antagonist synthesis, the (R)-enantiomer is critical for binding affinity. The 4-methoxyphenyl group enhances lipophilicity, while the ethanolamine moiety facilitates salt bridge formation with glutamate receptors. Key steps include oxidation of the hydroxyl group to a ketone for further functionalization .
  • Challenges : Avoiding racemization during Boc-protection (using Boc2_2O in THF/water) and optimizing protecting group strategies for scale-up .

Q. What computational models predict the compound’s interactions with biological targets, and how do experimental data validate these?

  • Methodology :

  • Docking Studies : AutoDock Vina or Schrödinger Suite to model interactions with targets like ionotropic glutamate receptors. The 4-methoxy group shows π-π stacking with Phe residues in the ligand-binding domain .
  • MD Simulations : AMBER or GROMACS to assess stability of hydrogen bonds between the ethanolamine group and Asp/Glu residues over 100-ns trajectories .
    • Validation : IC50_{50} values from electrophysiological assays (e.g., patch-clamp on hippocampal neurons) correlate with docking scores (R2^2 >0.85) .

Q. How do solvent polarity and temperature affect the compound’s stability during long-term storage?

  • Stability Data :

ConditionDegradation (%/month)Major Impurity
4°C (dry)<0.5%None detected
25°C, 60% RH2.1%Oxidized ketone
Ethanol solution1.3%Ethyl ester derivative
  • Mitigation : Store under nitrogen at −20°C in amber vials. Avoid protic solvents to prevent esterification .

Data Contradictions and Resolution

Q. Conflicting reports on the compound’s solubility: How to reconcile discrepancies for experimental design?

  • Evidence :

  • PubChem: 25 mg/mL in water at 25°C .
  • Synthesis studies: Limited solubility (<10 mg/mL) in aqueous HCl .
    • Resolution : Solubility is pH-dependent. Protonation of the amino group in acidic conditions (pH <3) increases solubility. Use 0.1 M HCl for aqueous preparations .

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